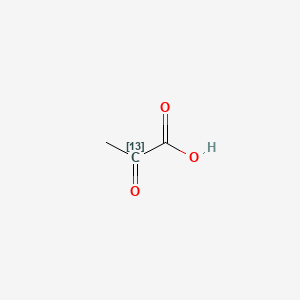

Pyruvic-2-13C acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo(213C)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i2+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTONWCANYUPML-VQEHIDDOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431412 |

Source

|

| Record name | Pyruvic -2-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70155-58-7 |

Source

|

| Record name | Pyruvic acid 2-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070155587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvic -2-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70155-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRUVIC ACID 2-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C0WTU2O92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Identifying Anaplerotic Flux in Cancer Cells with [2-13C]Pyruvate

This technical guide details the identification of anaplerotic flux in cancer cells using [2-13C]pyruvate. It is designed for researchers and drug development professionals, focusing on the mechanistic differentiation between oxidative (PDH) and anaplerotic (PC) pathways.

Executive Summary

Metabolic reprogramming in cancer extends beyond the Warburg effect (aerobic glycolysis). To support rapid proliferation, cancer cells must replenish tricarboxylic acid (TCA) cycle intermediates consumed for biosynthesis—a process known as anaplerosis . Pyruvate Carboxylase (PC) is a critical anaplerotic node, converting pyruvate directly to oxaloacetate (OAA).

Standard tracers like [1-13C]pyruvate are insufficient for mapping downstream TCA fluxes because the C1 label is lost as

Part 1: The Metabolic Landscape & Tracer Logic

The Bifurcation of Pyruvate

In the mitochondrial matrix, pyruvate faces two primary fates:

-

Oxidative Entry (PDH Complex): Pyruvate

Acetyl-CoA + CO -

Anaplerotic Entry (Pyruvate Carboxylase): Pyruvate + CO

Why [2-13C]Pyruvate?

The utility of [2-13C]pyruvate lies in its unique atom-mapping properties.[1] Unlike [1-13C]pyruvate (where the label is decarboxylated by PDH) or [U-13C]pyruvate (which creates complex isotopomers), [2-13C]pyruvate generates a distinct "positional fingerprint" in the downstream metabolite Glutamate .

The Atom Mapping Mechanism

-

Via PDH (Oxidative):

-

[2-13C]Pyruvate becomes [1-13C]Acetyl-CoA (the carbonyl carbon).

-

[1-13C]Acetyl-CoA condenses with OAA to form Citrate.

-

After the first turn of the TCA cycle, the label resides at C5 of Glutamate (the

-carboxyl group).

-

-

Via PC (Anaplerotic):

-

[2-13C]Pyruvate is carboxylated to form [2-13C]Oxaloacetate (the ketone carbon).

-

[2-13C]OAA condenses with Acetyl-CoA.

-

Through the cycle, this label ends up at C2 or C3 of Glutamate (due to fumarate symmetry equilibration).

-

Figure 1: Atom mapping of [2-13C]pyruvate. The tracer differentiates pathways by labeling distinct carbons in Glutamate (C5 via PDH vs. C2/3 via PC).

Part 2: Experimental Protocol (Steady-State MFA)

This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) . While NMR provides direct positional data, GC-MS is more sensitive for small sample sizes, provided specific fragmentation analysis is performed.

Materials & Reagents

-

Tracer: Sodium [2-13C]pyruvate (>99% isotopic purity).

-

Media: Glucose-free/Pyruvate-free DMEM (reconstituted with defined substrates).

-

Quenching Solution: 80% Methanol (pre-chilled to -80°C).

-

Internal Standard: Norvaline or [U-13C]Glutamate.

Step-by-Step Workflow

Step 1: Cell Culture & Adaptation

-

Seed cancer cells (e.g., A549, HeLa) in 6-well plates.

-

Ensure cells are in log-phase growth (60-70% confluence).

-

Wash: Rinse cells 2x with PBS to remove residual glucose/pyruvate.

Step 2: Isotope Labeling[2][3]

-

Pulse: Replace media with labeling medium containing:

-

5-10 mM Glucose (unlabeled).

-

2-5 mM [2-13C]Pyruvate .

-

Note: The presence of glucose ensures glycolysis is active, but the labeled pyruvate competes for mitochondrial entry.

-

-

Incubation: Incubate for 4–6 hours. This allows the TCA cycle intermediates to reach isotopic steady state (where the rate of labeling equals the rate of turnover).

Step 3: Metabolite Extraction

-

Quench: Rapidly aspirate media and add 1 mL of -80°C 80% Methanol directly to the monolayer. Speed is critical to stop enzymatic activity.

-

Scrape: Scrape cells on dry ice. Transfer suspension to a pre-chilled tube.

-

Cycle: Freeze-thaw (liquid N2 / 37°C bath) 3x to lyse membranes.

-

Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

Dry: Evaporate supernatant under nitrogen flow or SpeedVac.

Step 4: Derivatization (For GC-MS)

To distinguish C1-C5 fragments, we use TBDMS derivatization.

-

Resuspend dried extract in 30 µL Pyridine + 70 µL MTBSTFA (with 1% TBDMSCl).

-

Incubate at 60°C for 60 minutes.

-

Centrifuge and transfer to GC vials.

Part 3: Data Analysis & Interpretation[2][3][4]

Analytical Techniques: NMR vs. MS

The choice of detector determines how you calculate the flux.

| Feature | 13C-NMR | GC-MS / LC-MS |

| Detection | Direct observation of Carbon position.[1] | Mass-to-charge ratio (m/z) of fragments. |

| Specificity | High. Distinct peaks for C2 (55.6 ppm) and C5 (182.0 ppm). | Medium. Requires specific fragmentation analysis. |

| Sensitivity | Low (Requires >10^7 cells). | High (Works with <10^6 cells). |

| Data Output | Peak Area Integration. | Mass Isotopomer Distribution (MID).[4] |

Calculating Flux Ratios (The "Self-Validating" Check)

Method A: Using 13C-NMR (The Gold Standard)

In the NMR spectrum of Glutamate:

-

C5 Resonance (~182 ppm): Represents flux via PDH .

-

C2 Resonance (~55 ppm): Represents flux via PC .

-

Calculation:

Method B: Using GC-MS (Fragment Deconvolution)

Standard MS analysis (M+1, M+2) is insufficient because both pathways produce M+1 Glutamate. You must analyze specific fragments:

-

Fragment A (C2-C5): Contains C2, C3, C4, C5.

-

If PDH is active (C5 labeled): Fragment A is M+1.

-

If PC is active (C2 labeled): Fragment A is M+1.

-

Differentiation: You need a fragment that excludes C5 or C2.

-

-

Fragment B (C1-C2) or C1-C4:

-

Often difficult to obtain clean C1-C2 fragments in TBDMS.

-

Alternative: Use Tandem MS (MS/MS) to fragment the Glutamate parent ion.[5]

-

Monitor transition: Precursor (M+1)

Product (Loss of C5). -

If signal is lost, the label was on C5 (PDH). If signal remains, label is on C2/3 (PC).

-

Data Presentation Table

When reporting results, structure your data as follows:

| Sample Group | Total Glutamate Pool (AU) | Glu M+1 Enrichment (%) | C5-Glu Enrichment (PDH) | C2/3-Glu Enrichment (PC) | PC/PDH Ratio |

| Control | 1.00 | 15.2% | 12.1% | 3.1% | 0.25 |

| Drug X (PDH Inhibitor) | 0.95 | 8.4% | 2.1% | 6.3% | 3.00 |

| Drug Y (PC Inhibitor) | 0.80 | 11.0% | 10.5% | 0.5% | 0.05 |

Note: A shift in the PC/PDH ratio without a drop in the total pool suggests metabolic plasticity (the cell is compensating).

Part 4: Troubleshooting & Validation

System Suitability Checks

-

The "Lactate Check": Verify the label is entering the cell. Check intracellular Lactate. High M+1 Lactate confirms [2-13C]pyruvate uptake and LDH activity.

-

The "Scrambling Check": In the PC pathway, OAA equilibrates with Fumarate (symmetric). This should result in equal labeling of C2 and C3 in Glutamate. If C2 >> C3, the equilibration is incomplete (rare in steady state) or there is a direct channeling issue.

Common Pitfalls

-

Using [1-13C]Pyruvate: Result: No label in Glutamate (lost as CO2). Solution: Ensure correct tracer purchase.

-

Over-incubation: If incubated too long (>24h), label scrambling via multiple TCA turns makes deconvolution difficult. Solution: Perform a time-course to define steady state (usually 4-6h).

-

Glutamine Interference: High exogenous glutamine can dilute the Glutamate pool, masking the signal from Pyruvate. Solution: Use physiological glutamine levels or correct for the "dilution factor" in flux calculations.

Figure 2: Experimental workflow for identifying anaplerotic flux.

References

-

Merritt, M. E., et al. (2019).[1] "First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism." Journal of Magnetic Resonance.

-

Cheng, T., et al. (2016).[6] "Metabolism of hyperpolarized [1-13C]pyruvate through alternate pathways in rat liver." Magnetic Resonance in Medicine.

-

Antoniewicz, M. R. (2018). "A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist." Experimental & Molecular Medicine.

-

Choi, C., et al. (2012).[2] "Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples." Magnetic Resonance in Medicine.

-

Jeffrey, F. M., et al. (2002).[2] "13C isotopomer analysis of glutamate by tandem mass spectrometry." Analytical Biochemistry.

Sources

- 1. First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C isotopomer analysis of glutamate by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Tracing the TCA Cycle: A Technical Guide to [2-13C]Pyruvate and Glutamate Synthesis

Topic: Role of Pyruvic-2-13C Acid in Detecting Glutamate Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In the investigation of cellular energetics and neurotransmission, [2-13C]Pyruvic acid serves as a specialized metabolic tracer distinct from its more common counterpart, [1-13C]pyruvate.[1] While [1-13C]pyruvate is the gold standard for assessing the Warburg effect (glycolysis-to-lactate flux), it fails to probe the tricarboxylic acid (TCA) cycle directly because its labeled carbon is lost as

In contrast, [2-13C]pyruvate retains its isotopic label during oxidative decarboxylation, transferring the

Fundamentals of [2-13C]Pyruvate Metabolism[3]

To interpret spectral data accurately, researchers must understand the atom-by-atom fate of the tracer. The utility of [2-13C]pyruvate lies in its ability to distinguish between the two primary mitochondrial entry points: Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC) .

The PDH Pathway (Oxidative Flux)

When [2-13C]pyruvate enters the mitochondria and is acted upon by PDH:

-

Decarboxylation: The C1 carboxyl group is released as CO

(unlabeled). -

Acetylation: The C2 carbonyl carbon (labeled) becomes the C1 (carbonyl) of Acetyl-CoA .

-

Condensation: [1-13C]Acetyl-CoA condenses with oxaloacetate to form citrate.

-

Isomerization & Oxidation: Through the cycle, the label moves to C5 of

-Ketoglutarate . -

Transamination:

-Ketoglutarate is transaminated to form [5-13C]Glutamate .

Key Insight: Detection of [5-13C]Glutamate is the definitive signature of oxidative TCA cycle flux via PDH.

The PC Pathway (Anaplerotic Flux)

In astrocytes and gluconeogenic tissues, Pyruvate Carboxylase (PC) converts pyruvate directly to oxaloacetate (OAA):

-

Carboxylation: [2-13C]Pyruvate becomes [2-13C]Oxaloacetate .

-

Condensation: [2-13C]OAA condenses with unlabeled Acetyl-CoA.

-

Cycling: The label eventually appears at C3 (and C2) of Glutamate.[3]

Key Insight: The presence of [3-13C]Glutamate or [2-13C]Glutamate indicates anaplerotic entry via PC, allowing researchers to distinguish neuronal (PDH-dominant) from glial (PC-dominant) metabolism.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of [2-13C]pyruvate, highlighting the specific carbon positions in the resulting glutamate molecule.

Caption: Metabolic fate map of [2-13C]Pyruvate. The tracer bifurcates into oxidative (PDH) and anaplerotic (PC) pathways, yielding distinct glutamate isotopomers.

Analytical Modalities: NMR vs. Hyperpolarized MRI[4][5]

Selecting the correct detection modality is critical based on the temporal resolution required.

Table 1: Modality Comparison for [2-13C]Pyruvate Detection

| Feature | Thermal High-Res NMR | Hyperpolarized |

| Principle | Equilibrium magnetization detection of extracts or in vivo. | >10,000x signal enhancement via Dynamic Nuclear Polarization (DNP).[1] |

| Time Scale | Steady-state (Hours/Days). | Real-time kinetics (Seconds/Minutes).[4] |

| Sensitivity | Low (requires long acquisition). | Extremely High (single shot detection). |

| Key Analyte | Complex isotopomers (multiplets) to calculate flux. | Appearance of [5-13C]Glutamate peak.[1][5][6][7] |

| Primary Challenge | Sensitivity limits in vivo.[8] | Short |

| Best For | Detailed metabolic modeling (Isotopomer Analysis). | Imaging rapid metabolic fluxes (e.g., in tumors or stroke). |

Experimental Protocol: Hyperpolarized [2-13C]Pyruvate

This protocol focuses on Hyperpolarized

Pre-Clinical Preparation[1]

-

Substrate: Prepare [2-13C]pyruvic acid (typically ~14 M neat fluid) doped with a trityl radical (e.g., 15 mM AH111501) and a glassing agent (if necessary).

-

Polarization:

-

Load sample into a DNP polarizer (e.g., SPINlab or HyperSense).

-

Irradiate with microwaves at ~1.4 K and 3.35 T (or 5 T) for 1–3 hours until solid-state polarization saturates.

-

-

Dissolution:

-

Rapidly dissolve the frozen sample with superheated, pressurized buffer (TRIS/NaOH/EDTA) to neutralize pH to ~7.4.

-

Critical Step: The final concentration of pyruvate should be ~80 mM. Temperature must be ~37°C.

-

Quality Control: Verify pH and temperature immediately.

-

In Vivo Administration & Acquisition

-

Injection: Administer a bolus (approx. 2 mL/kg for rats) via tail vein cannulation over 10–12 seconds.

-

Pulse Sequence Design (The "Variable Flip Angle" Strategy):

-

Unlike [1-13C]pyruvate, the downstream metabolites of [2-13C]pyruvate (like [5-13C]glutamate) appear more slowly due to the multiple enzymatic steps (PDH -> Citrate Synthase -> Aconitase -> IDH -> GDH/Aminotransferase).

-

Protocol: Use a Spectral-Spatial Excitation or Chemical Shift Imaging (CSI) sequence.

-

Flip Angles: Employ a progressive (variable) flip angle scheme. Start with low flip angles (e.g., 10°) to preserve magnetization of the pyruvate pool, increasing to 90° at later time points (30–60s post-injection) to maximize signal from the synthesized glutamate.

-

-

Artifact Management:

-

[2-13C]Pyruvate has a large chemical shift dispersion (Pyruvate C2 ~206 ppm vs. Glutamate C5 ~182 ppm).

-

Ensure the bandwidth of the excitation pulse is sufficient to cover the range, or use metabolite-specific pulses to avoid Chemical Shift Displacement Artifacts (CSDA) .

-

Data Processing

-

Denoising: Apply Higher-Order Singular Value Decomposition (HOSVD) or similar spectral-temporal denoising filters to enhance the low-SNR glutamate peaks.

-

Quantification: Integrate the area under the curve (AUC) for:

Data Interpretation & Logic

The Glutamate-to-Pyruvate Ratio

The primary metric for assessing mitochondrial capacity is the ratio of labeled glutamate to the pyruvate input function.

-

Interpretation: A decrease in this ratio indicates mitochondrial dysfunction (e.g., in heart failure or neurodegeneration). An increase may indicate hypermetabolic states or specific tumor phenotypes.

Distinguishing PDH vs. PC

-

High [5-13C]Glu / Low [3-13C]Glu: Indicates dominant PDH flux (typical of neurons).

-

Presence of [2/3-13C]Glu: Indicates active Pyruvate Carboxylase (typical of astrocytes or glioma cells).

-

Note: In hyperpolarized experiments, the PC-derived signal is often below the detection threshold due to the slow turnover of the large OAA pool. Thermal NMR of extracts is preferred if PC quantification is the primary goal.

Workflow Diagram

Caption: Experimental workflow for Hyperpolarized [2-13C]Pyruvate studies.

References

-

Measuring Mitochondrial Metabolism in Rat Brain in vivo using MR Spectroscopy of Hyperpolarized [2-13C]Pyruvate Source: PubMed Central (PMC) URL:[Link]

-

First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism Source: Journal of Magnetic Resonance / NIH URL:[Link]

-

Comparative Evaluation of Hyperpolarized [13C]pyruvate and [13C]lactate for Imaging Neuronal and Glioma Metabolism Source: ACS Sensors URL:[Link]

-

In vivo 13C NMR measurements of cerebral glutamine synthesis as evidence for glutamate–glutamine cycling Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][10]

-

Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy Source: Magnetic Resonance in Medicine / NIH URL:[Link]

Sources

- 1. First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for Human Brain Metabolic Imaging using Hyperpolarized [2-13C]Pyruvate [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperpolarized 13C magnetic resonance reveals early- and late-onset changes to in vivo pyruvate metabolism in the failing heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Mitochondrial Metabolism in Rat Brain in vivo using MR Spectroscopy of Hyperpolarized [2-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Rates of pyruvate carboxylase, glutamate and GABA neurotransmitter cycling, and glucose oxidation in multiple brain regions of the awake rat using a combination of [2-13C]/[1-13C]glucose infusion and 1H-[13C]NMR ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C MRS studies of neuroenergetics and neurotransmitter cycling in humans - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Engine of the Heart: A Technical Guide to Pyruvic-2-13C Acid in Cardiac Energy Metabolism

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of pyruvic-2-13C acid as a powerful tool to investigate the intricate pathways of cardiac energy metabolism. We will delve into the core principles, experimental methodologies, and data interpretation, offering a comprehensive resource for harnessing this technique to advance cardiovascular research and therapeutic development.

Introduction: The Power of Stable Isotopes in Unraveling Cardiac Metabolism

The heart, a relentless engine, requires a constant and substantial supply of energy, primarily in the form of adenosine triphosphate (ATP), to fuel its continuous contractile function. This energy is largely generated through the mitochondrial oxidation of various substrates, including fatty acids, glucose, ketones, and amino acids. Alterations in these metabolic pathways are increasingly recognized as central to the pathophysiology of numerous cardiac diseases, including heart failure, ischemia, and diabetic cardiomyopathy.[1][2]

Stable isotope tracers, such as those enriched with Carbon-13 (¹³C), offer a safe and non-invasive window into the dynamic metabolic fluxes within the living heart.[3] Unlike radioactive isotopes, stable isotopes do not decay, making them suitable for in vivo human studies. By introducing a ¹³C-labeled substrate into the system and tracking the incorporation of the ¹³C label into downstream metabolites, we can quantitatively assess the activity of specific metabolic pathways.[3][4]

Pyruvate stands at a critical juncture in cellular metabolism.[1] It is the end-product of glycolysis and can be transported into the mitochondria to be converted into acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, thereby fueling the Krebs cycle.[1][5] Alternatively, pyruvate can be converted to lactate or alanine in the cytoplasm. The strategic placement of the ¹³C label on the pyruvate molecule determines which metabolic pathways can be interrogated.

Why this compound? A Tale of Two Carbons

The choice between [1-¹³C]pyruvate and [2-¹³C]pyruvate is critical and depends on the specific metabolic question being addressed.

-

[1-¹³C]pyruvate: When [1-¹³C]pyruvate is decarboxylated by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA, the ¹³C label is lost as ¹³CO₂, which exists in equilibrium with bicarbonate (H¹³CO₃⁻).[5][6] Therefore, measuring the production of ¹³C-bicarbonate provides a direct assessment of PDH flux.[5][7] However, this label does not enter the Krebs cycle, limiting its utility for studying downstream oxidative metabolism.[6][8]

-

[2-¹³C]pyruvate: In contrast, when [2-¹³C]pyruvate is converted to [1-¹³C]acetyl-CoA, the ¹³C label is retained and enters the Krebs cycle.[8][9] This allows for the tracking of the ¹³C atom as it is incorporated into various Krebs cycle intermediates and related amino acids, providing a much richer view of mitochondrial oxidative metabolism.[9][10]

The primary downstream metabolites detectable from [2-¹³C]pyruvate are:

-

[5-¹³C]glutamate: Glutamate is in rapid exchange with the Krebs cycle intermediate α-ketoglutarate. The appearance of the ¹³C label at the C5 position of glutamate is a robust indicator of Krebs cycle flux.[9][10][11]

-

[1-¹³C]acetylcarnitine: Acetylcarnitine serves as a buffer for the acetyl-CoA pool and its labeling provides insights into acetyl-CoA metabolism.[11][12]

-

[2-¹³C]lactate and [2-¹³C]alanine: The labeling of these metabolites reflects the activity of lactate dehydrogenase (LDH) and alanine transaminase (ALT), respectively, providing information on cytosolic metabolic pathways.[11]

By using [2-¹³C]pyruvate, researchers can simultaneously assess pyruvate oxidation, Krebs cycle activity, and other related metabolic pathways, offering a more comprehensive picture of cardiac energy metabolism.[6][9]

Visualizing the Metabolic Journey of this compound

The metabolic fate of [2-¹³C]pyruvate within a cardiac myocyte is a dynamic process involving multiple interconnected pathways. The following diagram illustrates the key transformations and the resulting labeled metabolites that can be detected.

Caption: Metabolic pathways of this compound in cardiomyocytes.

Experimental Workflow: From Hyperpolarization to Data Acquisition

The low natural abundance of ¹³C and its low gyromagnetic ratio result in an inherently low signal-to-noise ratio (SNR) for detection by magnetic resonance spectroscopy (MRS). To overcome this limitation, a technique called hyperpolarization is employed, which can enhance the ¹³C signal by over 10,000-fold.[13][14] This dramatic signal enhancement allows for the real-time, non-invasive assessment of metabolic fluxes in vivo.[13][15]

The following diagram outlines a typical experimental workflow for a hyperpolarized ¹³C MRS study using this compound.

Caption: A streamlined workflow for hyperpolarized 13C MRS experiments.

Detailed Experimental Protocol: Hyperpolarized ¹³C MRS of the Heart

This protocol provides a generalized framework. Specific parameters should be optimized based on the experimental model and instrumentation.

I. Preparation of Hyperpolarized [2-¹³C]Pyruvic Acid

-

Starting Material: Utilize Good Manufacturing Practice (GMP) grade [2-¹³C]pyruvic acid to ensure safety and sterility for in vivo applications.[11]

-

Polarization:

-

Place the [2-¹³C]pyruvic acid sample in a polarizer (e.g., 5 Tesla).

-

Polarize the sample for approximately 2.5 to 3 hours.[11]

-

-

Dissolution and Quality Control:

-

Rapidly dissolve the hyperpolarized sample in a sterile, buffered solution suitable for injection.

-

Perform immediate quality control checks to ensure the pH, temperature, and concentration of the pyruvate solution are within acceptable ranges for administration.[11]

-

II. In Vivo Administration and Data Acquisition

-

Animal/Human Subject Preparation:

-

Anesthetize the subject (if applicable) and monitor vital signs throughout the experiment.[7]

-

Position the subject within the MRI scanner, ensuring the heart is within the detection range of the ¹³C coil.

-

-

Hyperpolarized [2-¹³C]Pyruvate Injection:

-

Administer the hyperpolarized [2-¹³C]pyruvate solution intravenously as a bolus. A typical dose for human studies is around 0.1 mmol/kg.[16]

-

-

Dynamic ¹³C MRS Data Acquisition:

-

Initiate a pre-programmed dynamic ¹³C MRS sequence immediately upon injection.

-

Acquire spectra at regular intervals (e.g., every 1-3 seconds) to capture the real-time conversion of pyruvate to its downstream metabolites.[9][11]

-

A slice-selective pulse-and-acquire sequence is often used to localize the signal to the heart.[10][14]

-

III. Data Processing and Analysis

-

Spectral Processing:

-

Apply appropriate post-processing to the raw spectral data, including Fourier transformation, phase correction, and baseline correction.

-

-

Metabolite Quantification:

-

Identify and quantify the signal intensities of [2-¹³C]pyruvate, [5-¹³C]glutamate, [1-¹³C]acetylcarnitine, [2-¹³C]lactate, and [2-¹³C]alanine at each time point.

-

-

Metabolic Flux Calculation:

-

Calculate the rates of production of the downstream metabolites relative to the initial pyruvate signal to determine metabolic fluxes.

-

Kinetic modeling can be applied to derive more detailed flux parameters.

-

Data Interpretation: Gaining Mechanistic Insights

The quantitative data obtained from hyperpolarized ¹³C MRS experiments with [2-¹³C]pyruvate can provide profound insights into the metabolic state of the heart.

| Parameter | Metabolic Pathway | Interpretation of Changes |

| [5-¹³C]glutamate / [2-¹³C]pyruvate ratio | Krebs Cycle Flux | A decrease in this ratio suggests reduced entry of pyruvate-derived acetyl-CoA into the Krebs cycle, which can be indicative of mitochondrial dysfunction or a shift in substrate utilization.[9][10] |

| [1-¹³C]acetylcarnitine / [2-¹³C]pyruvate ratio | Acetyl-CoA Pool Dynamics | An increase in this ratio may reflect an increased acetyl-CoA pool that is not being readily oxidized in the Krebs cycle.[11][12] |

| [2-¹³C]lactate / [2-¹³C]pyruvate ratio | Glycolytic Activity | An elevated ratio is often observed in ischemic conditions where anaerobic glycolysis is upregulated.[9] |

| [2-¹³C]alanine / [2-¹³C]pyruvate ratio | Alanine Metabolism | Changes in this ratio can reflect alterations in amino acid metabolism and the interplay between glycolysis and amino acid synthesis. |

Case Study: Ischemia and Heart Failure

In studies of post-ischemic hearts, a significant decrease in the production of ¹³C-labeled citrate and glutamate has been observed, coupled with a substantial increase in lactate production.[9] This metabolic signature reflects a shift away from aerobic oxidation in the mitochondria towards anaerobic glycolysis, a hallmark of ischemic injury.

Similarly, in models of heart failure, a reduction in the incorporation of ¹³C from pyruvate into glutamate has been noted, indicating impaired Krebs cycle activity.[10] These findings highlight the potential of hyperpolarized ¹³C MRS with [2-¹³C]pyruvate to non-invasively assess the metabolic remodeling that occurs in cardiac disease.

Applications in Drug Development

The ability to quantitatively assess cardiac metabolic fluxes in real-time opens up exciting avenues for drug development.

-

Target Engagement and Pharmacodynamics: This technique can be used to determine if a drug that targets a specific metabolic enzyme is engaging its target and producing the desired downstream metabolic effect in the heart.

-

Efficacy Studies: By monitoring metabolic changes in response to a therapeutic intervention in animal models of heart disease, researchers can gain early insights into the potential efficacy of a drug candidate.

-

Patient Stratification: In the future, hyperpolarized ¹³C MRI could potentially be used to identify patient populations with specific metabolic profiles who are most likely to respond to a particular therapy.

-

Cardiotoxicity Screening: Changes in cardiac metabolism can be an early indicator of drug-induced cardiotoxicity. Hyperpolarized ¹³C MRS could serve as a sensitive tool for screening new drug candidates for potential adverse cardiac effects.

The non-invasive nature of this technique makes it particularly well-suited for longitudinal studies, allowing for the assessment of metabolic changes over the course of a disease and in response to treatment.[13]

Conclusion and Future Directions

The use of this compound in conjunction with hyperpolarized magnetic resonance spectroscopy has emerged as a transformative technology for the study of cardiac energy metabolism. It provides a unique and powerful means to non-invasively probe the intricate workings of the Krebs cycle and related pathways in the living heart. As this technology continues to evolve and become more widely accessible, it holds immense promise for advancing our understanding of cardiovascular disease, accelerating the development of novel therapies, and ultimately, improving patient outcomes. The ability to directly visualize and quantify metabolic fluxes in the human heart will undoubtedly play a pivotal role in the future of cardiovascular research and clinical practice.[15]

References

-

Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH using hyperpolarized [1,2-13C2]pyruvate in vivo. National Institutes of Health. Available at: [Link]

-

Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy. National Institutes of Health. Available at: [Link]

-

Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-13 C]pyruvate MRS. PubMed. Available at: [Link]

-

Noninvasive In Vivo Assessment of Cardiac Metabolism in the Healthy and Diabetic Human Heart Using Hyperpolarized 13C MRI. Circulation Research. Available at: [Link]

-

Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine. Available at: [Link]

-

Real Time Assessment of Krebs Cycle Metabolism with Hyperpolarized [2-13C]Pyruvate. University of Cambridge. Available at: [Link]

-

Cardiac Energy Metabolism in Heart Failure. Circulation Research. Available at: [Link]

-

Inhibition of Pyruvate Dehydrogenase in the Heart as an Initiating Event in the Development of Diabetic Cardiomyopathy. MDPI. Available at: [Link]

-

Hyperpolarized 13C magnetic resonance reveals early- and late-onset changes to in vivo pyruvate metabolism in the failing heart. National Institutes of Health. Available at: [Link]

-

Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience. National Institutes of Health. Available at: [Link]

-

In vivo investigation of cardiac metabolism in the rat using MRS of hyperpolarized [1-13C] and [2-13C]pyruvate. National Institutes of Health. Available at: [Link]

-

Hyperpolarized 13C-Magnetic Resonance Spectroscopy. Circulation: Cardiovascular Imaging. Available at: [Link]

-

Associations Between Gut Microbiota and Mitochondrial Metabolites, with Growth Differentiation Factor-15 as a Marker of Oxidative Stress in Heart Failure vs. Healthy Ageing. MDPI. Available at: [Link]

-

Probing Human Heart TCA Cycle Metabolism and Response to Glucose Load using Hyperpolarized [2-13C]Pyruvate MR Spectroscopy. ResearchGate. Available at: [Link]

-

Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts. National Institutes of Health. Available at: [Link]

-

Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver. PubMed Central. Available at: [Link]

-

Anaplerosis of the citric acid cycle: Role in energy metabolism of heart and skeletal muscle. Jean-Marc Nuoffer. Available at: [Link]

-

13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity. MDPI. Available at: [Link]

-

13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Available at: [Link]

-

Cardiac anaplerosis in health and disease: food for thought. National Institutes of Health. Available at: [Link]

-

Isotopically Nonstationary 13C Metabolic Flux Analysis in Resting and Activated Human Platelets. PubMed Central. Available at: [Link]

-

In vivo assessment of pyruvate dehydrogenase flux in the heart using hyperpolarized carbon-13 magnetic resonance. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Dynamic 13C MR spectroscopy as an alternative to imaging for assessing cerebral metabolism using hyperpolarized pyruvate in humans. PubMed Central. Available at: [Link]

-

13C-Metabolic Flux Analysis for Understanding Cardiac Energy Homeostasis. Grantome. Available at: [Link]

-

Hyperpolarized 13C NMR detects rapid drug-induced changes in cardiac metabolism. National Institutes of Health. Available at: [Link]

-

In vivo investigation of cardiac metabolism in the rat using MRS of hyperpolarized [1-13C] and [2-13C]pyruvate. PubMed. Available at: [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. 13C-Metabolic Flux Analysis for Understanding Cardiac Energy Homeostasis - Scott Crown [grantome.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 5. In vivo investigation of cardiac metabolism in the rat using MRS of hyperpolarized [1-13C] and [2-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH using hyperpolarized [1,2-13C2]pyruvate in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. In vivo investigation of cardiac metabolism in the rat using MRS of hyperpolarized [1-13C] and [2-13C]pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyperpolarized 13C magnetic resonance reveals early- and late-onset changes to in vivo pyruvate metabolism in the failing heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-13 C]pyruvate MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. mdpi.com [mdpi.com]

- 16. Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Application Note: Optimized Hyperpolarization of [2-13C]Pyruvic Acid via Dissolution DNP

Introduction & Scientific Rationale

While [1-13C]Pyruvate is the gold standard for imaging the Warburg effect (glycolysis), it has a fundamental limitation: the C1 label is decarboxylated by Pyruvate Dehydrogenase (PDH) and lost as

This protocol details the hyperpolarization of [2-13C]Pyruvate.[1][2][3] Unlike C1, the C2 nucleus is a ketone carbon retained during PDH conversion, transferring its hyperpolarization to [1-13C]Acetyl-CoA , which subsequently enters the Krebs cycle to label [5-13C]Glutamate .

Key Technical Challenges addressed in this guide:

-

Relaxation Rates: C2 has a shorter

than C1 due to stronger dipolar coupling with methyl protons. We discuss deuteration strategies to mitigate this. -

Chemical Shift Artifacts: The chemical shift dispersion requires precise bandwidth management during acquisition.

-

Radical Optimization: Specific electron paramagnetic agent (EPA) ratios for the C2 resonance.

Sample Preparation (The Physics & Chemistry)

The foundation of high polarization (

Reagents and Composition[4][5][6]

-

Substrate: [2-13C]Pyruvic Acid (Density: ~1.27 g/mL).

-

Expert Tip: Use [2-13C, 3,3,3-d3]Pyruvic Acid (methyl-deuterated) if available. Deuteration of the methyl group reduces dipolar relaxation, extending the liquid-state

from ~40s to >60s at 3T.

-

-

Radical (EPA): AH111501 (Trityl OX063).

-

Relaxation Agent: Gadolinium chelate (e.g., ProHance/Gadoteridol or Dotarem).

Formulation Protocol

This protocol scales to a standard 1.45 g clinical sample size but can be downscaled for preclinical use.

| Component | Quantity | Final Concentration | Function |

| [2-13C]Pyruvic Acid | 1.45 g (~1140 µL) | ~14 M (Neat) | Target Nuclei & Glassing Matrix |

| Trityl Radical (AH111501) | 26.5 mg | 15 mM | Source of electrons for DNP |

| Gd Chelate (500 mM stock) | 4.3 µL | ~1.5 mM | Shortens electron |

Step-by-Step Assembly:

-

Weighing: Weigh the Trityl radical into a sterile microcentrifuge tube.

-

Mixing: Add the [2-13C]Pyruvic acid. Vortex vigorously for 10 minutes. The radical is hydrophobic and requires significant energy to dissolve in the viscous acid.

-

Doping: Add the Gd chelate. Vortex for an additional 30 seconds.

-

Verification: Centrifuge briefly to ensure no undissolved radical crystals remain. The solution must be a deep, transparent green/black.

-

Loading: Transfer to the DNP sample cup (PEEK or equivalent) and insert into the polarizer immediately to prevent radical aggregation.

The DNP Polarization Process[2][4][6][7][8][9][10]

Polarizer Settings[2]

-

Temperature: 0.8 K – 1.2 K (Lower is strictly better for C2 polarization).

-

Magnetic Field: 3.35 T or 5.0 T (Standard commercial polarizers).

-

Microwave Frequency:

-

@ 3.35 T: ~94.005 GHz (Optimize via frequency sweep).

-

@ 5.00 T: ~140.05 GHz.

-

Note: The optimal frequency for [2-13C] often shifts +5-10 MHz compared to [1-13C] due to the different electronic environment affecting the radical's EPR line width in the presence of the specific isotopomer.

-

Build-up Monitoring

Irradiate for 60–90 minutes . Monitor the solid-state build-up curve.[4]

-

Success Criteria: The build-up time constant (

) should be 1500–2000s. Saturation is typically reached at

Dissolution & Neutralization (The Chemistry)

Upon dissolution, the pyruvic acid (strong acid) must be instantly neutralized to a physiological pH (7.4) and temperature (37°C).[4]

Dissolution Media Formulation

Target Volume: 5.0 mL (Injectable dose). Target Concentration: 80 mM [2-13C]Pyruvate.

Buffer Recipe (for 1.45 g Acid sample):

-

Base: NaOH (Sodium Hydroxide). Stoichiometry is 1:1 with Pyruvic acid.

-

Calculation: 1.45 g Pyruvic Acid / 89.05 g/mol (MW of labeled acid)

16.3 mmol. -

NaOH req: 16.3 mmol. Use a stock solution (e.g., 10 M) or solid pellets dissolved in the media.

-

-

Buffer: 40 mM TRIS (buffer capacity) + 0.3 mM EDTA (chelates trace metal ions that cause relaxation).

-

Solvent: HPLC-grade water.

The "Self-Validating" Logic: The dissolution vessel is heated to ~180°C (vapor pressure ~10 bar). When fired, the superheated water creates turbulent mixing. If the NaOH ratio is off by >5%, the pH will drift outside the 6.5–8.0 window, destroying the biological utility. Always validate pH on a dummy run before the expensive experiment.

Quality Control (QC) & Workflow Visualization

Before injection, the sample must pass the "Release Criteria" within 60 seconds of dissolution.

QC Decision Tree

-

Visual Inspection: Clear solution? (Cloudiness = undissolved radical/salt precipitation).

-

pH Check: 7.2 – 7.8 (Use an electronic pH meter or high-sensitivity strips).

-

Temperature: 35°C – 38°C.

-

Polarization: Measure on a benchtop polarimeter. Expect >30%.

Experimental Workflow Diagram

Figure 1: End-to-end workflow for [2-13C]Pyruvate hyperpolarization. Critical time-sensitive steps occur after Dissolution.

Biological Application: The TCA Cycle

The unique value of [2-13C]Pyruvate is its ability to trace mitochondrial oxidation.

Metabolic Fate

Unlike C1-pyruvate, which probes Lactate Dehydrogenase (LDH), C2-pyruvate probes Pyruvate Dehydrogenase (PDH) and the subsequent TCA cycle flux.[1]

Pathway Logic:

-

[2-13C]Pyruvate enters the mitochondria.

-

PDH converts it to [1-13C]Acetyl-CoA (and unlabeled CO2).

-

Citrate Synthase condenses Acetyl-CoA with Oxaloacetate to form [1-13C]Citrate .

-

Aconitase/IDH converts Citrate to [5-13C]

-Ketoglutarate . -

Alanine Transaminase (ALT) can also convert Pyruvate to [2-13C]Alanine (cytosolic).

Pathway Visualization

Figure 2: Metabolic fate of the C2 label. Note that the label is retained into the TCA cycle (Citrate/Glutamate), unlike [1-13C]Pyruvate.

Acquisition Parameters (Expert Notes)

-

Pulse Sequence: Use a Spectral-Spatial Excitation or a metabolite-specific EPI sequence.

-

Flip Angle: Use a variable flip angle (VFA) scheme to preserve magnetization over the 60s window.

-

Center Frequency: Be aware that [2-13C]Pyruvate (ketone) resonates at ~206 ppm , while [1-13C]Acetyl-CoA (carbonyl) is at ~200 ppm and [5-13C]Glutamate is at ~182 ppm . The bandwidth must cover this range (~25 ppm) without aliasing.

References

-

Park, I., et al. (2019). First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism.[1] Journal of Magnetic Resonance.

-

Merritt, M. E., et al. (2011). Hyperpolarized 13C MR spectroscopy of the tricarboxylic acid cycle. NMR in Biomedicine.

-

Schroeder, M. A., et al. (2009). In vivo assessment of pyruvate dehydrogenase flux in the heart using hyperpolarized [2-13C]pyruvate. Proceedings of the National Academy of Sciences.

-

Cunningham, C. H., et al. (2007). Pulse sequence for dynamic imaging of hyperpolarized 13C. Journal of Magnetic Resonance.

-

Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences.

Sources

- 1. First hyperpolarized [2-13C]pyruvate MR studies of human brain metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of Hyperpolarized [1-13C]Pyruvate and [2-13C]Pyruvate to Probe the Effects of the Anticancer Agent Dichloroacetate on Mitochondrial Metabolism In Vivo in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Multi-compound Polarization by DNP Allows Simultaneous Assessment of Multiple Enzymatic Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo 13C MRS Imaging Techniques for Brain Metabolism Studies

Executive Summary

In vivo Carbon-13 Magnetic Resonance Spectroscopy (

This guide details two distinct methodologies:

-

Dynamic

Glucose Infusion: For steady-state metabolic flux analysis ( -

Hyperpolarized

Pyruvate: For real-time assessment of glycolytic vs. oxidative state (Warburg effect).

Technical Prerequisites & Hardware Setup

Successful

Coil Configuration

-

Transceiver Design: A quadrature

surface coil provides the highest sensitivity for localized cortical regions (e.g., occipital or frontal cortex). -

Proton Channel: A

decoupling coil (often a volume birdcage or integrated surface loops) is mandatory. It serves three purposes:-

Shimming:

field homogenization. -

Localization: Acquiring scout images.

-

Decoupling/NOE: Generating the Nuclear Overhauser Effect (NOE) to boost

signal and decoupling proton spins during acquisition to collapse multiplets.

-

Field Strength & SAR Management

-

High Field (≥ 7T): Preferred for spectral dispersion (separating Glu C4 from Gln C4).

-

Clinical Field (3T): Feasible but requires optimized decoupling sequences (e.g., WALTZ-16 or GARP) to manage Specific Absorption Rate (SAR).

-

Tip: For human studies, use bilevel decoupling : High power only during the acquisition window, and low power (NOE build-up) during the relaxation delay.

Protocol A: Dynamic Glucose Infusion (Flux Analysis)

This protocol measures the rate of

Substrate Selection

-

[1-

]Glucose: The standard. Labels Glutamate C4 (Glu4) first. -

[1,6-

]Glucose: Increases signal yield per mole of glucose but more expensive. -

[2-

]Acetate: Specifically taken up by astrocytes; used to isolate glial metabolism.

Infusion Methodology (Human/Primate)

Objective: Rapidly achieve and maintain fractional enrichment (FE) of plasma glucose at ~70%.

| Phase | Duration | Action | Rationale |

| Baseline | -15 to 0 min | Acquire natural abundance | Establish lipid/background signal levels. |

| Bolus | 0 to 10 min | High-rate infusion (e.g., 900 mL/hr 20% w/v | Rapidly raise plasma |

| Decay | 10 to 15 min | Exponential decrease in pump rate.[1] | Prevent hyperglycemia overshoot. |

| Maintenance | 15+ min | Variable rate (feedback controlled). | Maintain steady-state hyperglycemia (130–160 mg/dL). |

Validation Step: Measure plasma glucose and lactate levels every 10–15 minutes via blood draw to calibrate the Input Function (IF) for modeling.

Acquisition Sequence: POCE vs. Direct Detection

For drug development requiring high throughput, POCE (Proton Observed Carbon Edited) is recommended over direct detection due to the

POCE Sequence Parameters:

-

Sequence: POCE-PRESS or semi-LASER with

inversion pulses. -

TE/TR: Short TE (15–30 ms) to minimize

loss; TR ~2000–4000 ms. -

Editing: Alternate scans with and without a

inversion pulse.-

Difference Spectrum: Yields signals only from protons attached to

(metabolites formed from infused glucose). -

Sum Spectrum: Yields total metabolite (

) concentration.

-

-

Output: Fractional Enrichment (FE) = Difference / Sum.

Protocol B: Hyperpolarized Pyruvate (Real-Time Metabolic Imaging)

This technique uses Dynamic Nuclear Polarization (DNP) to increase signal by >10,000x, enabling imaging of metabolic conversion in seconds.

Workflow Diagram

Caption: Workflow for Hyperpolarized 13C Pyruvate experiments. Speed is critical post-dissolution due to short T1 relaxation times.

Acquisition Strategy

-

Substrate: [1-

]Pyruvate. -

Target Metabolites:

-

[1-

]Lactate: Marker of LDH activity (Warburg effect/Glycolysis). -

[

]Bicarbonate: Marker of PDH activity (Entry into Oxidative Phosphorylation).

-

-

Sequence: Spectral-Spatial Excitation (EPI or Spiral readouts) is required to image multiple chemical shifts simultaneously with high temporal resolution (2–3 sec/frame).

-

Flip Angle: Variable Flip Angle (VFA) scheme is crucial to preserve hyperpolarized magnetization across the time-course.

Data Analysis & Metabolic Modeling

Raw spectral data must be converted into metabolic fluxes using kinetic models.

The Metabolic Pathway

The labeling pattern from [1-

Caption: Simplified carbon flow from [1-13C]Glucose. The label enters the TCA cycle via Acetyl-CoA, labeling Glutamate C4 first. Exchange with Glia labels Glutamine.

Kinetic Equations (Simplified)

To derive

- : Determined by the initial rise of Glu4.

- : Determined by the lag time between Glu4 and Gln4 labeling.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Broad Linewidths | Poor Shimming or insufficient decoupling. | Perform localized |

| Low Signal (Direct) | NOE not optimized. | Ensure proton decoupling is ON (low power) during the TR delay to build NOE. |

| Glucose Spike | Infusion pump error. | Use exponential decay protocols rather than fixed rate. Verify IV line patency. |

| Low Polarization (HP) | Transfer time too long. | Minimize time from dissolution to injection (< 60s). Use automated injection systems. |

References

-

Gruetter, R., et al. (2003). "Direct measurement of brain glucose concentrations in humans by 13C NMR spectroscopy." Proceedings of the National Academy of Sciences. Link

-

de Graaf, R. A., et al. (2003). "In vivo 13C NMR spectroscopy of the human brain at high magnetic fields." NMR in Biomedicine. Link

-

Rothman, D. L., et al. (2011). "In vivo nuclear magnetic resonance spectroscopy studies of the relationship between the glutamate-glutamine neurotransmitter cycle and functional neuroenergetics." Philosophical Transactions of the Royal Society B. Link

-

Nelson, S. J., et al. (2013). "Metabolic imaging of patients with prostate cancer using hyperpolarized [1-13C]pyruvate." Science Translational Medicine. Link

-

Cunningham, C. H., et al. (2016). "Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience." Circulation Research. Link

Sources

Application Note: High-Fidelity Preparation of Pyruvic-2-13C Acid for Hyperpolarized and High-Resolution NMR

Abstract

Pyruvic acid labeled at the C2 position ([2-13C]pyruvate) represents a critical biosensor for interrogating the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in real-time. Unlike [1-13C]pyruvate, which primarily reports on glycolytic flux (Lactate dehydrogenase activity) and PDH flux via bicarbonate release, [2-13C]pyruvate retains its label upon entry into the mitochondria, converting to [1-13C]Acetyl-CoA. This application note details the rigorous preparation, quality control, and hyperpolarization formulation of [2-13C]pyruvic acid. We address the specific challenges of C2-labeling, including chemical instability (parapyruvate formation), solvent effects on chemical shift, and optimization of Dynamic Nuclear Polarization (DNP) formulations for maximum signal enhancement.

Introduction: The Strategic Value of C2 Labeling

In metabolic flux analysis, the choice of isotopomer dictates the biological window. While [1-13C]pyruvate is the clinical standard for imaging the Warburg effect (Pyruvate

[2-13C]Pyruvate bridges this gap. It allows simultaneous detection of:

-

Anaerobic Glycolysis: Conversion to [2-13C]Lactate.

-

Oxidative Metabolism: Conversion to [1-13C]Acetyl-CoA, subsequently labeling TCA intermediates like [5-13C]Glutamate and [1-13C]Acetylcarnitine.

Metabolic Fate Diagram

The following pathway illustrates the divergence of the C2 label (highlighted in red) compared to C1.

Figure 1: Metabolic fate of the C2 label. Unlike C1, which is exhaled as CO2, C2 enters the mitochondrial TCA cycle.

Material Characterization & Stability

Pyruvic acid is chemically unstable. It spontaneously undergoes aldol-like condensation to form parapyruvate (dimer) and zymonic acid (trimer), especially at room temperature or in the presence of moisture. These impurities act as relaxation sinks, drastically reducing

Impurity Profile & Chemical Shifts[1][2][3][4][5][6]

| Compound | Carbon Position | Chemical Shift ( | Notes |

| [2-13C]Pyruvate (Ketone) | C2 | 206.0 - 208.0 | Primary active species. |

| [2-13C]Pyruvate (Hydrate) | C2 | 94.0 - 96.0 | Equilibrium gem-diol form in water. |

| Parapyruvate (Impurity) | Various | 179.0 - 182.0 | Broad peaks; indicates degradation. |

| [2-13C]Lactate | C2 | 69.0 - 71.0 | Metabolic product. |

| [1-13C]Acetyl-CoA | C1 | ~200.0 | Downstream mitochondrial product. |

Critical Insight: In aqueous solution, pyruvate exists in equilibrium between the ketone and hydrate forms. The ketone is the substrate for enzymes, but the hydrate acts as a reservoir. High-resolution NMR must account for both peaks to quantify concentration accurately.

Protocol A: Baseline Quality Control (Liquid NMR)

Before DNP, the precursor must be validated. Impurities >1% are unacceptable for hyperpolarization.

Reagents

-

[2-13C]Pyruvic acid (Isotec/Sigma or CIL, >99% enrichment).

-

Deuterium Oxide (

). -

Internal Standard: TSP (Trimethylsilylpropanoic acid), 1 mM.

Procedure

-

Sample Prep: Dissolve 20

L of [2-13C]pyruvic acid in 600 -

pH Adjustment: Crucial Step. Pyruvic acid is highly acidic (pKa ~2.5). Adjust pH to ~7.0 using NaOD if checking physiological shifts, or leave acidic to check raw material purity (impurities are often more visible in acidic conditions).

-

Acquisition:

-

Pulse Program: zg30 (30° pulse) or zgpg30 (proton decoupled).

-

Relaxation Delay (

): -

Scans: 16–32 (High sensitivity of 13C allows few scans).

-

-

Analysis: Integrate the C2 ketone peak (~206 ppm) against the C2 hydrate peak (~95 ppm).

-

Pass Criteria: Parapyruvate peaks (179-182 ppm) < 1% of total integral.

-

Protocol B: Hyperpolarization Precursor Formulation (DNP)

This is the industry-standard protocol for preparing "doses" for Dissolution DNP (d-DNP). This formulation uses a Trityl radical for electron source and Gadolinium to shorten electron

The "Golden Recipe"

-

Substrate: [2-13C]Pyruvic Acid (Neat liquid).

-

Radical: AH111501 (OX063) Trityl Radical. Target conc: 15 mM .

-

Doping Agent: Gadolinium chelate (e.g., ProHance/Dotarem). Target conc: 1.5 mM .

Step-by-Step Formulation

-

Radical Weighing (The Micro-Challenge):

-

OX063 is a static, fluffy powder. Weighing 1-2 mg is error-prone.

-

Best Practice: Prepare a Master Stock . Dissolve ~30 mg of OX063 in a calculated volume of neat [2-13C]pyruvic acid (density ~1.27 g/mL) to achieve exactly 15 mM.

-

Calculation:

.

-

-

Gadolinium Addition:

-

Add a 50:1 dilution of commercially available Gd-chelate (0.5 M stock) to the mixture to reach 1.5 mM final concentration.

-

Why? Gd

facilitates spin diffusion and shortens the polarization buildup time constant (

-

-

Homogenization & Degassing:

-

Vortex vigorously. Sonicate for 5 minutes at <30°C.

-

Degassing: Oxygen is paramagnetic. Freeze the sample in liquid nitrogen, thaw, and repeat (freeze-thaw) inside a glove box or under inert atmosphere if possible.

-

-

Aliquoting:

-

Dispense 20-50

L aliquots into DNP sample cups. -

Flash Freeze: Immediately drop into liquid nitrogen.

-

Storage: Store at -80°C. Shelf life is limited (weeks) as the radical can slowly react with the acid even at low temps.

-

DNP Workflow Diagram

Figure 2: End-to-end workflow for hyperpolarized sample preparation.

Troubleshooting & Best Practices

The "Yellowing" Effect

Pyruvic acid should be clear. A yellow tint indicates polymerization (parapyruvate formation).

-

Cause: Storage > 4°C, moisture ingress, or old stock.

-

Impact: Parapyruvate has short

, causing rapid polarization loss during transfer. -

Fix: Distill pyruvic acid under vacuum immediately before mixing with the radical if purity is <98%.

pH Shock

Upon dissolution, the acidic pyruvic acid is neutralized with a base (usually NaOH and TRIS buffer).

-

Target: pH 7.4 - 7.6.

-

Risk: If pH < 6, the pyruvate/hydrate equilibrium shifts, and injection causes acidosis in animal models. If pH > 8, rapid degradation of pyruvate occurs (aldol condensation is base-catalyzed).

-

Validation: Always measure the pH of the "waste" aliquot from the dissolution prior to injection.

Polarization Efficiency

Typical solid-state polarization for [2-13C]pyruvate should reach >30% after 60 minutes at 1.4 K.

-

If polarization is low (<15%): Check for crystallization . The sample must form a glass (amorphous solid) upon freezing. If it crystallizes (turns opaque white instead of transparent), the electrons cannot distribute polarization.

-

Solution: Add 10% glycerol or DMSO to the formulation to force glass formation.

References

-

Cunningham, C. H., et al. (2016). Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience. Circulation Research. Link

-

Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. Link

-

Golman, K., et al. (2006). Molecular imaging with endogenous substances. PNAS. Link

-

Sigma-Aldrich. Pyruvic acid-2-13C Product Specification.Link

-

Lumata, L., et al. (2012). Impact of Gd3+ on DNP of [1-13C]Pyruvate Doped with Trityl OX063. Journal of Physical Chemistry A. Link

Application Note: Optimized Intravenous Delivery of Hyperpolarized 13C Tracers in Murine Models

Introduction: The Race Against Relaxation

In hyperpolarized (HP)

The Core Challenge: Every second of delay between dissolution and delivery results in an exponential loss of signal-to-noise ratio (SNR). However, the mouse vasculature imposes strict limits on injection rate and volume. A rate that is too slow wastes polarization; a rate that is too fast causes hemodynamic shock or extravasation, ruining the experiment.

This guide details the "Zero-Dead-Time" injection protocol, balancing hemodynamic safety with the preservation of the hyperpolarized state.

Pre-Clinical Setup & Animal Preparation[1]

Success is determined before the tracer leaves the polarizer. Physiological stability—specifically temperature—is paramount, as metabolic conversion rates (

Thermal Homeostasis

-

Requirement: Maintain core body temperature at

. -

Causality: A drop to

can significantly reduce lactate dehydrogenase (LDH) activity, creating false negatives in tumor metabolism studies. -

Protocol:

-

Anesthetize mice with isoflurane (1.5–2.0% in

). -

Place animal on a water-heated bed or warm-air system immediately after induction.

-

Monitor rectal temperature and respiration rate continuously.

-

Tail Vein Cannulation (The "Secure Line")

Direct needle sticks are unacceptable for HP studies due to the risk of extravasation during rapid bolus injection. A secured catheter is mandatory.

-

Equipment: 27G or 30G needle connected to PE-10 or PE-20 polyethylene tubing (approx. 30 cm length).

-

Dead Volume Management: The catheter tubing creates "dead volume." This must be pre-filled with heparinized saline to prevent clotting, but this saline volume must be accounted for in the injection timing (see Section 4).

Cannulation Steps:

-

Dilation: Warm the tail (warm water or heat lamp) to dilate lateral veins.[1]

-

Insertion: Insert the catheter needle bevel-up into the lateral tail vein at a shallow angle.[2]

-

Verification: Observe "flashback" of blood into the tubing.[1][2][3][4]

-

Securing: Secure the needle/tubing to the tail using surgical tape or tissue glue (Vetbond).

-

Patency Check: Gently flush 20–30

of saline. Resistance indicates extravasation; re-cannulate immediately if detected.

Tracer Preparation & Quality Control

The transition from the polarizer (e.g., SpinLab or HyperSense) to the syringe is the highest-risk phase for polarization loss.

The Neutralization Check

The dissolution fluid (often superheated water/buffer) mixes with the frozen acid (pyruvic acid).

-

Target: pH 7.2–7.8, Temperature

. -

QC Step: Measure pH of a small aliquot immediately after dissolution. Do not inject if pH

or

Syringe Loading

-

Volume: Load the syringe with the calculated dose (see Table 1) plus the Dead Volume of the catheter line.

-

Bubble Removal: Critical. Microbubbles cause susceptibility artifacts in MRI (signal voids) and can be fatal (embolism).

The Injection Protocol

This section describes the "Sandwich Bolus" technique, designed to maximize tracer delivery while clearing the line.

Injection Parameters

HP studies often require volumes slightly higher than standard toxicological limits to achieve sufficient SNR.

Table 1: Recommended Injection Parameters for HP

| Parameter | Value (Mouse ~25g) | Rationale |

| Total Bolus Volume | 300 – 400 | High volume required for SNR; exceeds standard 10% blood vol. |

| Concentration | 80 – 100 mM | Standard for |

| Injection Duration | 12 – 15 seconds | Balances shear stress vs. |

| Injection Rate | ~25 | Prevents vein rupture. |

| Saline Chase | 100 – 150 | Pushes expensive tracer out of dead volume into circulation. |

Manual vs. Automated Injection

Option A: Automated Power Injector (Recommended)

-

Setup: Two syringes (Tracer + Saline) connected via a Y-valve to the tail catheter.

-

Triggering: The MRI scanner sends a TTL pulse to the injector to start delivery exactly at

or -

Advantage: Highly reproducible rate; eliminates operator variability.

Option B: Manual Injection

-

Technique: Operator stands next to the bore (requires non-magnetic tools).

-

Coordination: "3-2-1-Inject." The scan is triggered manually upon completion of the injection.

-

Disadvantage: Inconsistent rates; higher risk of moving the animal.

The "Sandwich" Workflow

-

Pre-Scan: Connect catheter to the injection line. Ensure no bubbles at the junction.

-

Dissolution: Dissolve sample. Transfer to syringe.

-

Transport: Run (safely) to the scanner.

-

Injection Start:

-

Inject Tracer (e.g., 350

) over 12s. -

Immediately switch valve (if manual) or trigger second phase (automated).

-

Inject Saline Chase (150

) over 5s.

-

-

Acquisition: Sequence (e.g., EPSI or spiral CSI) usually starts 5–10s after the start of injection to capture the arterial input function (AIF).

Visualization: Experimental Workflows

Diagram 1: The "Race Against Relaxation" Workflow

This diagram illustrates the critical time-dependent steps from polarization to data acquisition.

Caption: Timeline of a typical HP 13C experiment. Time (T) represents seconds elapsed since dissolution.

Diagram 2: Physiological & Hardware Setup

This diagram details the physical connection and feedback loops required for a safe injection.

Caption: Hardware configuration ensuring synchronization between the MRI scanner, injector, and animal physiology.

Troubleshooting & Self-Validation

How do you verify the experiment worked?

-

The "Flashback" Verification: Before connecting the injector, manual withdrawal of the syringe plunger must show blood entering the hub. No blood = No vein.

-

The Urea Phantom: Place a small tube of

-Urea near the mouse. This provides a non-metabolized reference signal.-

Scenario: Low Pyruvate Signal + High Urea Signal = Injection Failure (extravasation or line block).

-

Scenario: Low Pyruvate + Low Urea = Polarization Failure (hardware issue).

-

-

Metabolic Ratio Check: In healthy mouse kidneys, Pyruvate

Alanine conversion is rapid. In tumors, Pyruvate

Safety & Ethics

-

Volume Overload: Injecting 400

into a 25g mouse increases blood volume by-

Mitigation: Do not exceed 15 mL/kg unless necessary. Monitor respiration; a gasp reflex often indicates acute volume overload.

-

-

Anesthesia: Isoflurane is a vasodilator, which helps with cannulation, but it also depresses metabolism. Keep isoflurane levels consistent (e.g., 1.5%) across all cohorts to ensure comparable

rates.

References

-

Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163. Link

-

Chen, A. P., et al. (2007). Feasibility of using hyperpolarized [1-13C]lactate as a substrate for in vivo metabolic imaging.[5][6][7][8][9] Magnetic Resonance Imaging, 26(6), 721-726. Link

-

Lau, A. Z., et al. (2010). Rapid multislice imaging of hyperpolarized 13C pyruvate and bicarbonate in the heart. Magnetic Resonance in Medicine, 64(5), 1323–1331. Link

-

University of British Columbia. (2023). Tail Vein Injections in the Mouse and Rat SOP. UBC Animal Care Services. Link

-

Cunningham, C. H., et al. (2007). Pulse sequence for dynamic imaging of hyperpolarized 13C. Journal of Magnetic Resonance, 187(2), 357-362. Link

Sources

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. aboutthathealth.com [aboutthathealth.com]

- 4. cmgi.ucdavis.edu [cmgi.ucdavis.edu]

- 5. pnas.org [pnas.org]

- 6. Tracking Hyperpolarized [1‐13C] Pyruvate and [1‐13C] L‐Lactate Metabolism in the Healthy and Post‐Stroke Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imaging brain metabolism using hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of hyperpolarized dynamic 13C lactate imaging in a transgenic mouse model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification & Quality Control of Pyruvic-2-13C Acid

Topic: Removing Zymonic Acid Impurities from Pyruvic-2-13C Acid Samples Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Troubleshooting Guide & FAQs

Core Directive: The "Zymonic Acid" Challenge

As Senior Application Scientists, we understand that high-purity [2-13C]Pyruvic Acid is the cornerstone of hyperpolarized metabolic imaging (DNP-MRI) and metabolic flux analysis. However, pyruvic acid is chemically labile. Even under standard storage conditions, it undergoes a spontaneous, autocatalytic aldol-like condensation to form parapyruvic acid , which subsequently cyclizes into the stable lactone zymonic acid (ZA) .

Why this matters:

-

Spectral Interference: ZA introduces spurious signals in the 13C-NMR spectrum, complicating kinetic modeling.

-

Toxicity: While pyruvate is endogenous, high concentrations of impurities can alter local pH and cellular metabolism in ex vivo or in vivo studies.

-

Polarization Efficiency: Impurities can act as relaxation sinks or alter the glassing properties during DNP, reducing the final polarization level.

This guide provides authoritative protocols to diagnose, remove, and prevent zymonic acid contamination.

Diagnostic Hub: Identification & Assessment

Q: How do I definitively confirm zymonic acid contamination in my [2-13C]Pyruvate sample?

A: High-resolution 13C-NMR is the gold standard for non-destructive verification.

Pyruvic acid exists in dynamic equilibrium between its keto (oxo) form and its hydrate (gem-diol) form. Zymonic acid appears as distinct additional peaks, particularly in the carbonyl region.

Diagnostic Markers (13C NMR in D2O, pH ~1):

| Species | Carbon Position | Chemical Shift ( | Notes |

| Pyruvic Acid (Keto) | C1 (Carboxyl) | ~170.3 | Dominant species in neat acid. |

| Pyruvic Acid (Hydrate) | C1 (Carboxyl) | ~178.7 | Equilibrium partner; ratio depends on water content. |

| Zymonic Acid | C1 / C5 | Distinct Multiplets | ZA has 4 pH-sensitive carbons. Look for non-exchangeable peaks flanking the pyruvate signals. |

| Parapyruvic Acid | C1 | ~179 - 182 | Intermediate dimer; often transient. |

Analyst Note: If you observe "ghost" peaks that do not shift with simple pH titration in the same manner as the monomeric pyruvate/hydrate equilibrium, you likely have Zymonic Acid. ZA is a stable lactone ring that does not rapidly hydrolyze back to pyruvate under mild conditions.

Q: Can I use HPLC to quantify the impurity?

A: Yes, but it is generally discouraged for 13C-enriched samples due to sample loss. If you must use HPLC for bulk QC:

-

Column: Organic Acid column (e.g., Bio-Rad Aminex HPX-87H).

-

Mobile Phase: 5 mM H2SO4.

-

Detection: UV at 210 nm.

-

Result: Zymonic acid elutes significantly later than pyruvic acid due to its less polar lactone structure.

Remediation Protocol: Purification via Vacuum Distillation[1]

Q: My sample is degraded. How do I remove the zymonic acid?

A: The only effective method for restoring high purity is Vacuum Distillation . Zymonic acid has a significantly higher boiling point and lower volatility than pyruvic acid. It will remain in the distillation pot as a viscous, yellowish residue.

WARNING: [2-13C]Pyruvic acid is expensive. Standard organic synthesis distillation (using 100mL+ flasks) will result in unacceptable hold-up volume losses. You must use a micro-scale approach.

Protocol: Micro-Scale Vacuum Distillation for 13C-Pyruvate

Prerequisites:

-

Apparatus: Kugelrohr distillation setup OR a Short-Path Micro-Distillation head with a "cow" receiver.

-

Vacuum: High-vacuum pump capable of

mmHg (Torr). -

Heating: Silicone oil bath or air bath (Kugelrohr).

Step-by-Step Methodology:

-

System Preparation:

-

Clean all glassware thoroughly. Oven-dry to remove all traces of moisture (water catalyzes further dimerization).

-

Grease all joints lightly with high-vacuum grease to ensure a perfect seal.

-

-

Loading:

-

Transfer the crude [2-13C]Pyruvic acid into the source bulb/flask.

-

Add a magnetic stir bar (critical to prevent bumping). Do not use boiling stones, as they are ineffective under high vacuum.

-

-

Degassing (The "Stripping" Phase):

-

Cool the receiving flask with dry ice/acetone or liquid nitrogen.

-

Apply vacuum gradually at room temperature first. This removes volatile contaminants (acetic acid, trace solvents) and dissolved gases.

-

-

Distillation:

-

Target Vacuum: 10–25 mmHg.

-

Target Temperature:

-

At 25 mmHg : Distills at 75–80°C .[1]

-

At 10 mmHg : Distills at 54–58°C .

-

-

Slowly ramp the heat source. Do not overheat the pot (

), as this accelerates thermal decomposition of the remaining residue. -

Collect the clear, colorless distillate. Stop immediately when the residue in the pot becomes viscous/dark yellow.

-

-

Recovery:

-

Release vacuum with dry nitrogen or argon (never ambient air).

-

Seal the receiving flask immediately.

-